5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection . Other reagents and conditions depend on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various derivatives with different substituents at the 5-position.
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is used in biological studies to investigate its effects on cell proliferation, differentiation, and survival.
Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds for various research purposes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridine derivatives such as:
- 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 1-Methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets this compound apart from its analogs is the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODRHGFLLXLPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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